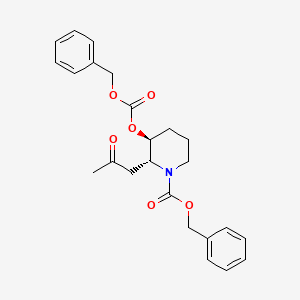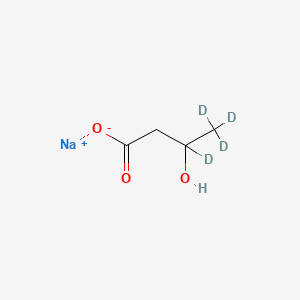
Dioxacarb-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioxacarb-d3 is a synthetic compound that has been used in scientific research for its ability to interact with various biochemical and physiological processes. It is a derivative of dioxacarb, a compound that has been used in research for over 30 years. This compound is an important part of the scientific research toolkit due to its unique properties, including its stability, solubility, and its ability to interact with a wide range of biological systems.
Wissenschaftliche Forschungsanwendungen
Dioxacarb-d3 is a useful tool for scientific research due to its ability to interact with a wide range of biochemical and physiological processes. It has been used in research on enzyme inhibition, signal transduction, and metabolic pathways. It has also been used in studies of drug delivery, drug metabolism, and drug toxicity.
Wirkmechanismus
Dioxacarb-d3 is a small molecule that is able to interact with various biochemical and physiological processes. It is able to interact with enzymes, receptors, and other proteins, which allows it to modulate the activity of these proteins. It can also bind to DNA, RNA, and other nucleic acids, which can affect gene expression and other biological processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit certain enzymes, modulate signal transduction pathways, and affect gene expression. It has also been shown to have anti-inflammatory, anti-cancer, and anti-bacterial effects.
Vorteile Und Einschränkungen Für Laborexperimente
Dioxacarb-d3 is a useful tool for scientific research due to its stability, solubility, and low cost. It is also easy to synthesize and handle, which makes it well-suited for laboratory experiments. However, it is important to note that this compound is not water-soluble, so it must be used in a solvent system in order to be effective.
Zukünftige Richtungen
Dioxacarb-d3 has a wide range of potential applications in scientific research. It could be used to study enzyme inhibition, signal transduction, drug metabolism, and drug toxicity. It could also be used to study gene expression and the effects of drugs on gene expression. Additionally, it could be used to study the effects of drugs on cancer cells and to develop new drugs for the treatment of various diseases. Finally, this compound could be used to study the effects of environmental toxins on biological systems.
Synthesemethoden
Dioxacarb-d3 is synthesized from dioxacarb, a compound that is produced by the reaction of 1,4-dioxane with carbon disulfide. The reaction produces a this compound adduct, which is then purified by recrystallization. This method is simple, cost-effective, and produces a high-purity product.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Dioxacarb-d3 involves the reaction of Dioxacarb with deuterium gas in the presence of a catalyst to replace the hydrogen atoms with deuterium atoms.", "Starting Materials": [ "Dioxacarb", "Deuterium gas", "Catalyst" ], "Reaction": [ "Dissolve Dioxacarb in a suitable solvent", "Add deuterium gas to the reaction mixture", "Catalyze the reaction with a suitable catalyst", "Heat the reaction mixture to a suitable temperature", "Stir the reaction mixture for a suitable time", "Filter the reaction mixture to obtain the product Dioxacarb-d3" ] } | |
CAS-Nummer |
1219795-12-6 |
Molekularformel |
C11H13NO4 |
Molekulargewicht |
226.246 |
IUPAC-Name |
[2-(1,3-dioxolan-2-yl)phenyl] N-(trideuteriomethyl)carbamate |
InChI |
InChI=1S/C11H13NO4/c1-12-11(13)16-9-5-3-2-4-8(9)10-14-6-7-15-10/h2-5,10H,6-7H2,1H3,(H,12,13)/i1D3 |
InChI-Schlüssel |
SDKQRNRRDYRQKY-FIBGUPNXSA-N |
SMILES |
CNC(=O)OC1=CC=CC=C1C2OCCO2 |
Synonyme |
2-(1,3-Dioxolan-2-yl)phenol 1-(N-Methylcarbamate-d3); (Methyl-d3)carbamic Acid o-1,3-Dioxolan-2-ylphenyl Ester; 2-(1,3-Dioxolan-2-yl)phenol (Methyl-d3)carbamate; 2-(1,3-Dioxolan-2-yl)phenyl N-(Methyl-d3)carbamate; 2-(1,3-Dioxolan-2-yl)phenyl (Methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



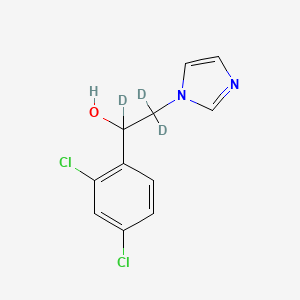
![[1,1-Biphenyl]-2,3-diol,2-amino-](/img/structure/B587413.png)
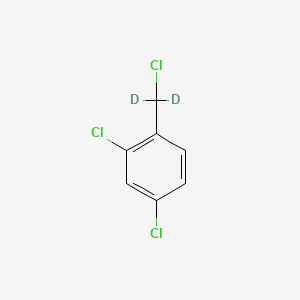
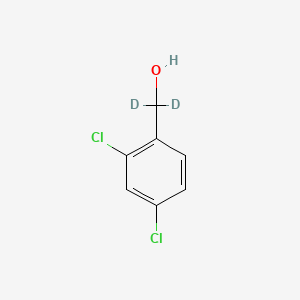
![4-[(1E)-1-{4-[2-(Dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl]phenol](/img/structure/B587420.png)
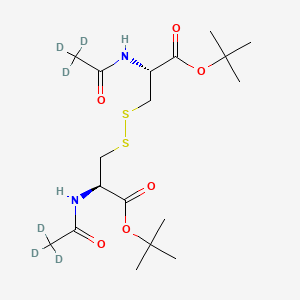
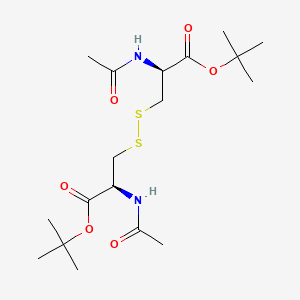
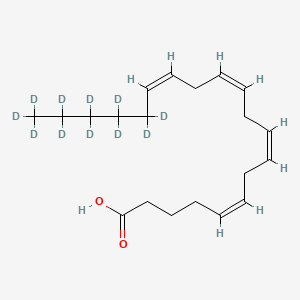
![(S)-1-(7-(N,N-Dimethylsulfamoyl)benzo[c][1,2,5]oxadiazol-4-yl)pyrrolidine-2-carbonyl chloride](/img/structure/B587428.png)
